4-Ethoxy-3-[(piperidin-1-yl)methyl]aniline
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Overview
Description
Benzenamine, 4-ethoxy-3-(1-piperidinylmethyl)- is a chemical compound with the molecular formula C14H22N2O. It is a derivative of benzenamine, featuring an ethoxy group at the 4-position and a piperidinylmethyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-ethoxy-3-(1-piperidinylmethyl)- typically involves the reaction of 4-ethoxybenzenamine with piperidine and formaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the piperidinylmethyl group. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods
Industrial production of Benzenamine, 4-ethoxy-3-(1-piperidinylmethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors with precise control over reaction parameters. The product is then purified using techniques such as distillation, crystallization, or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-ethoxy-3-(1-piperidinylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
Benzenamine, 4-ethoxy-3-(1-piperidinylmethyl)- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 4-ethoxy-3-(1-piperidinylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Benzenamine, 4-ethoxy-3-(1-piperidinylmethyl)- can be compared with other similar compounds, such as:
Benzenamine, 4-ethoxy-: Lacks the piperidinylmethyl group, resulting in different chemical and biological properties.
Benzenamine, 3-(1-piperidinylmethyl)-: Lacks the ethoxy group, leading to variations in reactivity and applications.
Piperidine derivatives: A broad class of compounds with diverse structures and functions, often used in pharmaceuticals and agrochemicals.
The uniqueness of Benzenamine, 4-ethoxy-3-(1-piperidinylmethyl)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Biological Activity
4-Ethoxy-3-[(piperidin-1-yl)methyl]aniline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
This compound features an ethoxy group and a piperidine moiety attached to an aniline structure. The presence of these functional groups is crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The piperidine ring enhances binding affinity, potentially leading to the modulation of specific biochemical pathways. Research indicates that the compound may exhibit inhibitory effects on certain receptor tyrosine kinases, which are critical in cancer cell proliferation and survival .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, demonstrating promising cytotoxic effects. In vitro assays using MTT cytotoxicity methods revealed that this compound exhibits significant potency against ovarian and breast cancer cell lines, with IC50 values indicating effective dose ranges .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It displayed moderate antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 15.625 μM to 62.5 μM. This suggests its potential as a therapeutic agent for bacterial infections .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. The presence of electron-donating groups, such as the ethoxy substituent, significantly enhances its activity against cancer cells and bacteria. Conversely, modifications that reduce electron density can lead to diminished efficacy .
Data Summary
Biological Activity | IC50/MIC Values | Notes |
---|---|---|
Anticancer (Ovarian) | IC50 < 10 µM | Significant cytotoxicity observed |
Anticancer (Breast) | IC50 < 20 µM | Moderate toxicity towards healthy cells |
Antibacterial (S. aureus) | MIC 15.625–62.5 μM | Effective against reference strains |
Case Studies
One notable study evaluated the compound's efficacy in combination with other chemotherapeutics, revealing synergistic effects that enhance overall treatment outcomes in resistant cancer cell lines . Another investigation focused on its pharmacokinetic profile, confirming low toxicity levels in vivo, which supports its further development as a therapeutic agent .
Properties
CAS No. |
96284-82-1 |
---|---|
Molecular Formula |
C14H22N2O |
Molecular Weight |
234.34 g/mol |
IUPAC Name |
4-ethoxy-3-(piperidin-1-ylmethyl)aniline |
InChI |
InChI=1S/C14H22N2O/c1-2-17-14-7-6-13(15)10-12(14)11-16-8-4-3-5-9-16/h6-7,10H,2-5,8-9,11,15H2,1H3 |
InChI Key |
VLHRFZFLWLVYSD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)N)CN2CCCCC2 |
Origin of Product |
United States |
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